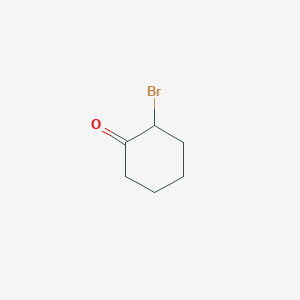

2-Bromocyclohexanone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-bromocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXYEWRAWRZXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472791 | |

| Record name | 2-bromocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-85-5 | |

| Record name | 2-Bromocyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromocyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatility of 2-Bromocyclohexanone: A Core Intermediate in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Bromocyclohexanone, a brominated derivative of cyclohexanone, stands as a pivotal building block in organic synthesis, offering a gateway to a diverse array of molecular architectures. Its bifunctional nature, possessing both a reactive ketone and a labile bromine atom, allows for a multitude of chemical transformations. This guide delves into the primary research applications of this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their synthetic endeavors.

Core Applications in Synthetic Chemistry

This compound is a versatile intermediate primarily utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its reactivity at both the α-carbon and the carbonyl group enables a wide range of synthetic manipulations.

Nucleophilic Substitution and Elimination Reactions

The bromine atom at the α-position is a good leaving group, making this compound susceptible to nucleophilic substitution reactions . This allows for the introduction of various functional groups, such as hydroxyl and amino groups, to form key intermediates.[2][3]

Furthermore, dehydrohalogenation of this compound provides a straightforward route to cyclohex-2-enone, a valuable Michael acceptor in organic synthesis.[2][3]

Carbon-Carbon Bond Forming Reactions

The presence of the ketone functionality facilitates numerous carbon-carbon bond-forming reactions. These include Grignard additions, Wittig reactions, and aldol condensations , expanding the carbon skeleton and leading to more complex molecular structures.[1] The α-bromo position is also amenable to modern cross-coupling reactions, such as the Suzuki-Miyaura coupling , for the formation of α-aryl cyclohexanones.

Rearrangement Reactions

A classic and powerful application of this compound is the Favorskii rearrangement . Treatment with a base induces a ring contraction, yielding cyclopentanecarboxylic acid derivatives.[4] This reaction is a valuable tool for accessing five-membered ring systems.

Key Experimental Protocols

This section provides detailed methodologies for several key transformations involving this compound.

Synthesis of 2-Hydroxycyclohexanone via Nucleophilic Substitution

The substitution of the bromine atom with a hydroxyl group is a fundamental transformation. An industrial approach involves a one-pot synthesis where the intermediate this compound is not isolated.

Experimental Protocol:

-

Bromination: In an aqueous or aqueous-organic medium, cyclohexanone is brominated at a temperature up to 50°C and a pH between 0 and 4. The brominating agent is a stoichiometric equivalent mixture of a halogenate salt and bromine or a halogenate salt and hydrogen bromide.

-

Hydrolysis: Without isolating the this compound, the reaction mixture is made alkaline (pH > 7.5) to facilitate hydrolysis. The temperature is maintained at up to 100°C.

-

Typical Conditions: The hydrolysis is often carried out at a temperature between 45 and 55°C.

| Reactant/Reagent | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |

| Cyclohexanone | 1.0 | 20-25 (Bromination) | 1-2 | 82-84 |

| Bromine | 1.0 | 45-55 (Hydrolysis) | Not specified | |

| Sodium Hydroxide | Excess |

Table 1: Summary of reaction conditions for the synthesis of 2-hydroxycyclohexanone.

Dehydrobromination to Cyclohex-2-enone

The elimination of HBr from this compound is a common method for preparing cyclohex-2-enone.

Experimental Protocol:

-

A mixture of this compound, lithium carbonate, and a catalytic amount of lithium bromide in N,N-dimethylformamide (DMF) is heated.

-

The reaction is typically maintained at a temperature of around 100°C for several hours.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | 1.0 | DMF | 100 | 3 | ~92 |

| Lithium Carbonate | 0.6 | ||||

| Lithium Bromide | 0.04 |

Table 2: Summary of reaction conditions for the dehydrobromination of this compound.

Favorskii Rearrangement to Methyl Cyclopentanecarboxylate

This ring-contraction reaction is a powerful synthetic tool.

Experimental Protocol:

-

Base Preparation: A fresh solution of sodium methoxide is prepared by reacting sodium metal with anhydrous methanol at 0°C.

-

Reaction: A solution of this compound in anhydrous diethyl ether is added to the sodium methoxide solution at 0°C.

-

The reaction mixture is allowed to warm to room temperature and then refluxed at 55°C for 4 hours.

-

Workup: The reaction is quenched with saturated aqueous ammonium chloride, followed by extraction with diethyl ether.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | 1.0 | Diethyl Ether / Methanol | 55 | 4 | 78 |

| Sodium Methoxide | 2.2 |

Table 3: Summary of reaction conditions for the Favorskii rearrangement.

References

An In-depth Technical Guide to 2-Bromocyclohexanone: Structure, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromocyclohexanone is a versatile intermediate in organic synthesis, playing a crucial role in the construction of complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a reactive bromine atom alpha to a carbonyl group, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the structure, chemical properties, and key reactions of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Chemical Structure and Identifiers

This compound is a cyclic ketone with a bromine atom substituted at the carbon atom adjacent to the carbonyl group.

Molecular Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-bromocyclohexan-1-one[1] |

| CAS Number | 822-85-5[2] |

| Molecular Formula | C₆H₉BrO[2] |

| Molecular Weight | 177.04 g/mol [3] |

| Canonical SMILES | C1CCC(=O)C(C1)Br[3] |

| InChI Key | KDXYEWRAWRZXFT-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature. Below is a summary of its key physical and chemical properties.

Table of Physical and Chemical Properties:

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | Not available (liquid at room temperature) | |

| Boiling Point | 89-90 °C at 14 Torr70-72 °C at 0.53 hPa | [3][4] |

| Density | 1.4887 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.512 | [3][4] |

| Solubility | Soluble in chloroform and other organic solvents. | [3] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR Spectral Data:

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 (CHBr) | 4.30 | Triplet | |

| H-6 | ⁴J(H2, H6) is observed |

Note: A complete, detailed assignment of all proton signals and their coupling constants is complex due to the conformational flexibility of the cyclohexanone ring.

¹³C NMR Spectral Data (Solvent: CDCl₃):

| Carbon | Chemical Shift (δ) ppm |

| C=O | ~200 |

| CHBr | ~50 |

| CH₂ | 20-40 |

Infrared (IR) Spectral Data:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | ~1715 | Strong |

| C-H Stretch (Alkyl) | 2850-2950 | Medium to Strong |

| C-Br Stretch | 500-600 | Medium |

Chemical Reactivity and Key Reactions

The presence of both a ketone functional group and a reactive bromine atom makes this compound a valuable synthetic intermediate. It readily undergoes nucleophilic substitution reactions at the α-carbon and can participate in various rearrangements.

Nucleophilic Substitution

The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the 2-position of the cyclohexanone ring.

Favorskii Rearrangement

One of the most significant reactions of this compound is the Favorskii rearrangement. Treatment with a base, such as sodium hydroxide or sodium methoxide, leads to a ring contraction, yielding a cyclopentanecarboxylic acid or its corresponding ester. This reaction is a powerful tool for the synthesis of five-membered ring systems.

Reaction Scheme:

This compound + Base → Cyclopentanecarboxylic acid derivative

Mechanism of the Favorskii Rearrangement:

The accepted mechanism involves the formation of a cyclopropanone intermediate.

Experimental Protocols

Synthesis of this compound from Cyclohexanone

Materials:

-

Cyclohexanone

-

Bromine

-

Water

-

Diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, place cyclohexanone in water.

-

Cool the flask in an ice bath.

-

Slowly add bromine from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for 1 hour at room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with water.

-

Dry the ethereal solution over anhydrous magnesium sulfate.

-

Remove the diethyl ether by distillation.

-

The crude this compound can be purified by vacuum distillation.

Favorskii Rearrangement of this compound

Materials:

-

This compound

-

Sodium hydroxide

-

Water

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve sodium hydroxide in water in a round-bottom flask equipped with a reflux condenser and a stirrer.

-

Add this compound to the sodium hydroxide solution.

-

Heat the mixture to reflux with stirring for 2-3 hours.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Extract the resulting cyclopentanecarboxylic acid with diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Remove the diethyl ether by rotary evaporation to yield the crude product, which can be further purified by recrystallization or distillation.

Workflow for the Favorskii Rearrangement Experiment:

Conclusion

This compound is a cornerstone intermediate in organic synthesis, offering a gateway to a variety of molecular structures, most notably five-membered carbocyclic rings through the Favorskii rearrangement. A thorough understanding of its properties, reactivity, and handling is essential for its effective utilization in research and development, particularly within the pharmaceutical and agrochemical industries. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and professionals in these fields.

References

Physical properties and appearance of 2-Bromocyclohexanone.

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromocyclohexanone is an organobromine compound widely utilized in organic synthesis as a versatile intermediate and building block.[1][2][3][4] Its chemical structure, featuring a cyclohexanone ring with a bromine atom at the alpha-position to the carbonyl group, imparts a high degree of reactivity.[2][4] This dual functionality allows it to participate in a wide array of chemical transformations, including nucleophilic substitutions, eliminations (dehydrohalogenation), and rearrangements.[3][4] Consequently, this compound is a key precursor in the synthesis of various pharmaceuticals, agrochemicals, and other complex organic molecules.[2][3][5]

Physical Properties and Appearance

This compound is typically a liquid at room temperature, with a color ranging from colorless to light yellow, pale yellow, or even light red or dark brown.[1][2][3][6] It is characterized by a distinctive, pungent odor.[1][2] The compound has limited solubility in water but is soluble in common organic solvents such as chloroform, ethanol, and diethyl ether.[1][2][5][6]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. Data is compiled from various sources and reflects the range of reported values.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉BrO | [1][2][5][7] |

| Molecular Weight | 177.04 g/mol | [2][3][5][7][8][9] |

| CAS Number | 822-85-5 | [1][3][8] |

| Appearance | Colorless to light yellow/brown clear liquid | [1][2] |

| Light red liquid | [6] | |

| Boiling Point | 196-198 °C (at 760 mmHg) | [1] |

| 210.5 °C (at 760 mmHg) | [10] | |

| 89-90 °C (at 14 Torr) | [8] | |

| 96-99 °C (at 18 mmHg) | [3] | |

| 70-72 °C (at 0.53 hPa / 0.40 mmHg) | [5][6] | |

| Density | 1.4887 g/cm³ | [5][6] |

| 1.509 g/cm³ | [10] | |

| Refractive Index (n20/D) | 1.512 | [5][6] |

| 1.516 | [8] | |

| 1.519 | [1] | |

| Solubility | Soluble in chloroform, organic solvents | [1][5][6] |

| Limited solubility in water | [1] | |

| Storage Temperature | <0°C or -20°C | [1][6][8] |

Spectroscopic Characterization

The structural identification and purity assessment of this compound are routinely performed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is a strong absorption band corresponding to the carbonyl (C=O) stretching frequency, typically observed around 1710 cm⁻¹.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are critical for confirming the structure. The proton NMR provides information on the chemical environment of the hydrogen atoms, while the carbon NMR confirms the presence of the six distinct carbon atoms, including the carbonyl carbon and the carbon bearing the bromine atom.[3][6]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (m/z) is expected around 176/178, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[3]

Experimental Protocols

Synthesis of this compound via Bromination of Cyclohexanone

This protocol describes a common method for synthesizing this compound by the direct bromination of cyclohexanone.

Methodology:

-

Reaction Setup : A reaction vessel is charged with cyclohexanone and an appropriate solvent system. Industrial processes may use aqueous media to reduce cost, while laboratory-scale synthesis might employ co-solvents like methanol or ethanol to improve miscibility.[3]

-

Control of Conditions : The reaction mixture is cooled to a temperature range of 10–40°C. Maintaining a low temperature is crucial to prevent over-bromination and other side reactions.[3] An acidic pH (0-1) is established to stabilize the bromonium ion intermediate.[3]

-

Bromine Addition : A brominating agent, such as liquid bromine (1.5-2 equivalents), is added slowly to the stirred reaction mixture.[3] The exothermic nature of the reaction requires careful temperature control during this step.[3]

-

Reaction Progression : The reaction is allowed to proceed for 2-4 hours, ensuring complete conversion.[3]

-

Workup : Upon completion, the reaction mixture is transferred to a separatory funnel for extraction. An organic solvent, such as diethyl ether, is used to extract the product from the aqueous phase.[3]

-

Purification : The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. Final purification is achieved by distillation under reduced pressure (e.g., 96–99°C at 18 mm Hg) to yield pure this compound.[3]

Caption: Workflow for the synthesis of this compound.

Favorskii Rearrangement of this compound

This protocol details the ring contraction of this compound to methyl cyclopentanecarboxylate via the Favorskii rearrangement, a key application of this substrate.[11]

Methodology:

-

Base Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), sodium metal (2.2 equivalents) is carefully added to anhydrous methanol at 0°C. The mixture is stirred until all the sodium has reacted to form a fresh solution of sodium methoxide.[11]

-

Substrate Preparation : In a separate flask, this compound (1.0 equivalent) is dissolved in anhydrous diethyl ether.[11]

-

Initiation : The this compound solution is transferred to the sodium methoxide solution at 0°C via cannula, resulting in the formation of a white slurry.[11]

-

Reaction : The reaction mixture is allowed to warm to room temperature. A reflux condenser is attached, and the flask is placed in a preheated oil bath at 55°C. The mixture is stirred vigorously for 4 hours.[11]

-

Quenching and Workup : After 4 hours, the mixture is cooled to 0°C in an ice bath and diluted with diethyl ether. The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.[11]

-

Extraction and Purification : The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted two more times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo to yield the crude product, which can be further purified by distillation.[11]

Caption: Workflow for the Favorskii Rearrangement experiment.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 822-85-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 822-85-5 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Buy this compound | 822-85-5 [smolecule.com]

- 6. This compound - CAS-Number 822-85-5 - Order from Chemodex [chemodex.com]

- 7. This compound | C6H9BrO | CID 11789758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-BROMO-CYCLOHEXANONE | 822-85-5 [chemicalbook.com]

- 9. This compound = 90 GC 822-85-5 [sigmaaldrich.com]

- 10. CAS No.822-85-5,2-BROMO-CYCLOHEXANONE Suppliers,MSDS download [lookchem.com]

- 11. benchchem.com [benchchem.com]

The molecular formula and weight of 2-Bromocyclohexanone.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of 2-Bromocyclohexanone, a versatile intermediate in organic synthesis. The document outlines its molecular formula and weight, and presents a detailed experimental protocol for a key reaction, the Favorskii rearrangement, which highlights its synthetic utility.

Core Chemical Data

The fundamental quantitative data for this compound is summarized in the table below. This information is essential for reaction stoichiometry, analytical characterization, and safety considerations.

| Property | Value | Citations |

| Molecular Formula | C₆H₉BrO | [1][2][3][4][5] |

| Molecular Weight | 177.04 g/mol | [2][3][4] |

| Alternate Molecular Weight | 177.041 g/mol | [1][6] |

| CAS Number | 822-85-5 | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

Synthetic Applications: The Favorskii Rearrangement

This compound is a valuable building block in organic chemistry, largely due to the reactivity conferred by both the ketone functional group and the alpha-bromine atom.[5] These features allow it to undergo various transformations, including nucleophilic substitution, reduction, and dehydrohalogenation.[1]

A significant reaction showcasing its utility is the Favorskii rearrangement, a base-catalyzed reaction that converts α-halo ketones into carboxylic acid derivatives.[2] In the case of this compound, this rearrangement results in a ring contraction, efficiently converting the six-membered cyclohexanone ring into a five-membered cyclopentane system.[2] This transformation is a powerful method for synthesizing smaller carbocyclic structures.[2]

Experimental Protocol: Favorskii Rearrangement of this compound

The following protocol details the conversion of this compound to methyl cyclopentanecarboxylate.

Materials:

-

This compound

-

Sodium metal

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (2.2 equivalents) to anhydrous methanol at 0 °C. Stir the mixture until all the sodium has reacted to form a fresh solution of sodium methoxide.[2]

-

Reaction Setup: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.[2]

-

Initiation of Reaction: Transfer the this compound solution to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry will form.[2]

-

Reaction Progression: Allow the reaction mixture to warm to ambient temperature. Equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C. Stir the mixture vigorously for 4 hours.[2]

-

Workup and Quenching: After 4 hours, cool the reaction mixture to ambient temperature and then further cool to 0 °C in an ice/water bath. Dilute the mixture with diethyl ether.[2] Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.[2]

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer twice more with diethyl ether.[2] Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[2] Filter and concentrate the filtrate in vacuo using a rotary evaporator to yield the product, methyl cyclopentanecarboxylate.[2]

Reaction Workflow: Favorskii Rearrangement

The following diagram illustrates the key steps in the experimental workflow for the Favorskii rearrangement of this compound.

The mechanism for this reaction proceeds through the formation of a resonance-stabilized enolate ion, followed by intramolecular cyclization to form a strained bicyclic cyclopropanone intermediate.[2] Nucleophilic attack by the methoxide ion opens this strained ring, and subsequent protonation by the solvent yields the final ring-contracted product.[2][3]

References

An In-depth Technical Guide to the Conformational Analysis and Stereochemistry of 2-Bromocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the conformational analysis and stereochemistry of 2-bromocyclohexanone. This molecule serves as a classic example where the conformational preference of a substituent on a cyclohexane ring deviates from simple steric predictions. A delicate interplay of steric hindrance, dipole-dipole interactions, and stereoelectronic effects governs the equilibrium between the axial and equatorial conformers. This document details the theoretical underpinnings of this equilibrium, presents quantitative data from spectroscopic and computational studies, outlines key experimental methodologies, and illustrates the governing principles with logical diagrams. Understanding these conformational nuances is critical for professionals in organic synthesis and drug development, as the three-dimensional structure of a molecule dictates its reactivity and biological interactions.

Introduction to the Conformational Landscape of this compound

This compound is a versatile intermediate in organic synthesis.[1] Its reactivity and the stereochemical outcome of its reactions are intrinsically linked to the conformational equilibrium of the cyclohexane ring. In substituted cyclohexanes, substituents can occupy either an axial or an equatorial position. For bulky substituents, the equatorial position is generally favored to minimize destabilizing steric interactions known as 1,3-diaxial interactions.[2][3] However, in 2-halocyclohexanones, this principle is often overridden by electronic factors.[4]

The case of this compound is particularly instructive. Contrary to what steric hindrance alone would suggest, the axial conformer is significantly more stable than in a simple bromocyclohexane system, and can even be the predominant form, especially in non-polar solvents.[5][6] This preference is the result of a complex balance between steric strain, the alignment of bond dipoles, and hyperconjugative stabilizing interactions.

The Chair Conformational Equilibrium

This compound exists as a rapid equilibrium between two chair conformations. In one conformer, the bromine atom occupies an axial position, and in the other, it is in an equatorial position. This dynamic equilibrium is fundamental to understanding the molecule's overall properties and reactivity.

Governing Factors of Conformational Stability

The preference for the axial or equatorial position of the bromine atom is dictated by a combination of competing steric and electronic effects.

Steric Effects: 1,3-Diaxial Interactions

In the axial conformer, the bromine atom experiences steric repulsion from the axial hydrogen atoms at the C4 and C6 positions. These are known as 1,3-diaxial interactions. Generally, these interactions destabilize the axial conformation, pushing the equilibrium toward the equatorial conformer where such strain is absent.[3]

Electronic Effects: Dipole-Dipole Interactions and Hyperconjugation

In this compound, electronic effects play a crucial, often dominant, role.

-

Dipole-Dipole Interactions: Both the carbonyl (C=O) group and the carbon-bromine (C-Br) bond are polar, possessing significant dipole moments. In the equatorial conformer, these two dipoles are nearly parallel, resulting in a strong electrostatic repulsion that destabilizes this conformation. In the axial conformer, the dipoles are oriented at an angle that leads to a less repulsive, and potentially even attractive, interaction, thus stabilizing the axial form.[4][6]

-

Stereoelectronic Effects (Anomeric-type Effect): A key stabilizing factor for the axial conformer is a stereoelectronic interaction analogous to the anomeric effect.[7][8] This involves the donation of electron density from a lone pair of the carbonyl oxygen into the low-lying antibonding orbital of the C-Br bond (nO → σ*C-Br). This hyperconjugative interaction is maximized when the oxygen lone pair and the C-Br bond are anti-periplanar, a geometric arrangement that is only possible in the axial conformer. This interaction helps to stabilize the axial conformation and is considered a significant contributor to its unexpected prevalence.[5]

Quantitative Analysis of the Conformational Equilibrium

The position of the conformational equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. In non-polar solvents, the intrinsic electronic effects that stabilize the axial conformer are dominant. As the solvent polarity increases, the more polar equatorial conformer is preferentially solvated and stabilized, shifting the equilibrium in its favor.[5]

Data Presentation

The following tables summarize the quantitative data regarding the conformational equilibrium of this compound in various solvents.

Table 1: Population of the Axial Conformer in Various Solvents

| Solvent | Dielectric Constant (ε) | % Axial Conformer | Reference(s) |

|---|---|---|---|

| Vapor Phase | 1.0 | ~92.5% | [6] |

| Carbon Tetrachloride (CCl₄) | 2.2 | ~74-81% | [5][6] |

| Chloroform (CHCl₃) | 4.8 | ~66% | [6] |

| Acetonitrile (MeCN) | 37.5 | ~36% | [6] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~30-33% |[5][6] |

Table 2: Thermodynamic Data for the Conformational Equilibrium (Equatorial ⇌ Axial)

| Phase / Solvent | ΔG (kcal/mol) (Eeq - Eax) | Interpretation | Reference(s) |

|---|---|---|---|

| Vapor Phase | 1.15 to 1.50 | Axial is more stable | [5][9] |

| CCl₄ | 0.6 | Axial is more stable | [5] |

| DMSO | -0.5 | Equatorial is more stable | [5] |

Note: A positive ΔG value indicates that the axial conformer is more stable than the equatorial conformer.

Experimental and Computational Protocols

The conformational equilibrium of this compound has been extensively studied using a combination of spectroscopic and computational methods.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: The magnitude of the vicinal coupling constants (³JHH) between adjacent protons is dependent on the dihedral angle between them (Karplus relationship). The H2 proton's coupling to the H3-axial and H3-equatorial protons is different in the axial and equatorial conformers. The observed, time-averaged coupling constant in the NMR spectrum is a weighted average of the coupling constants of the individual conformers, allowing for the calculation of their relative populations.[10][11]

-

Methodology:

-

Sample Preparation: A solution of this compound is prepared in the solvent of interest (e.g., CCl₄, DMSO-d₆).

-

Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.

-

Spectral Analysis: The signal for the H2 proton (the proton on the same carbon as the bromine) is identified. This signal is typically a doublet of doublets, downfield from the other methylene protons.[12]

-

Coupling Constant Measurement: The values of ³JH2,H3a and ³JH2,H3e are extracted from the spectrum.

-

Population Calculation: The mole fraction of each conformer is calculated using the equation: Jobs = NaxJax + NeqJeq, where Jobs is the observed coupling constant, N is the mole fraction, and Jax and Jeq are the coupling constants for the pure axial and equatorial conformers, respectively. These reference values are often determined from conformationally locked model compounds or from theoretical calculations.[5][9]

-

Infrared (IR) Spectroscopy

-

Principle: The vibrational frequency of the carbonyl (C=O) stretch is sensitive to its electronic environment. The position of the bromine atom influences this frequency. Generally, the C=O stretching frequency is higher when the halogen is equatorial compared to when it is axial.

-

Methodology:

-

Sample Preparation: Solutions of this compound are prepared in solvents of varying polarity.

-

Data Acquisition: The IR spectrum is recorded for each solution, focusing on the carbonyl stretching region (~1700-1750 cm⁻¹).

-

Spectral Deconvolution: The carbonyl band is often a composite of two overlapping peaks, one for the axial and one for the equatorial conformer. These peaks are resolved using deconvolution software.

-

Population Analysis: The relative areas of the deconvoluted peaks are proportional to the populations of the respective conformers, allowing for a quantitative determination of the equilibrium.[5]

-

Computational Protocols

-

Principle: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can model the electronic structure of molecules and predict their geometric and energetic properties.

-

Methodology:

-

Structure Building: The 3D structures of both the axial and equatorial conformers of this compound are built in silico.

-

Geometry Optimization: The energy of each conformer is minimized to find its most stable geometry using a selected level of theory and basis set (e.g., B3LYP/6-31+g(d,p)).[5]

-

Energy Calculation: The single-point energies (including zero-point vibrational energy corrections) are calculated for the optimized structures. The difference in energy corresponds to the relative stability of the conformers.

-

Solvent Modeling: The influence of a solvent can be modeled using continuum solvation models (e.g., PCM) to predict how the equilibrium shifts in different media.

-

Parameter Prediction: Theoretical NMR coupling constants and IR vibrational frequencies can also be calculated and compared with experimental data to validate the computational model.

-

Conclusion

The conformational analysis of this compound is a cornerstone case study in physical organic chemistry. It demonstrates that a simple steric argument is insufficient to predict the conformational preference in systems with significant electronic effects. In this compound, the stabilization of the axial conformer through the minimization of dipole-dipole repulsion and stabilizing nO → σ*C-Br hyperconjugation is substantial, leading to a large population of the axial form in the gas phase and in non-polar solvents.[5][6][9] The equilibrium is, however, finely balanced and can be shifted towards the more polar equatorial conformer by increasing the polarity of the solvent. A multi-faceted approach, combining high-resolution NMR and IR spectroscopy with high-level computational modeling, is essential for accurately quantifying and understanding the complex stereochemistry of this and related molecules. This knowledge is paramount for predicting and controlling the stereochemical outcomes of reactions in synthetic chemistry and for designing molecules with specific three-dimensional shapes in medicinal chemistry.

References

- 1. This compound | 822-85-5 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. smart.dhgate.com [smart.dhgate.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Anomeric effect - Wikipedia [en.wikipedia.org]

- 8. The anomeric effect [quimicaorganica.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solved label the 1H NMR Spectrum for this compound | Chegg.com [chegg.com]

The Pivotal Role of the Bromine Atom in the Reactivity of 2-Bromocyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromocyclohexanone is a versatile bifunctional molecule that serves as a crucial intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and the development of novel therapeutic agents. The strategic placement of a bromine atom alpha to a carbonyl group imparts a unique and powerful reactivity profile to the cyclohexanone ring. This technical guide provides an in-depth analysis of the role of the bromine atom in dictating the reactivity of this compound, with a focus on its conformational preferences, participation in key reactions, and the underlying mechanistic principles.

The Influence of the Bromine Atom on Conformational Equilibrium

The reactivity of this compound is intrinsically linked to the conformational orientation of the bromine atom, which can exist in either an axial or equatorial position. This equilibrium is highly sensitive to the solvent environment due to the interplay of steric and electronic effects.

The preference for the axial or equatorial conformer is a consequence of the balance between steric hindrance (1,3-diaxial interactions) and electronic effects, such as the dipole-dipole interactions between the C-Br and C=O bonds and hyperconjugative interactions.[1] In non-polar solvents, the axial conformation is generally favored, while polar solvents tend to favor the equatorial conformation.[2]

dot

Caption: Conformational equilibrium of this compound.

Quantitative Conformational Analysis

The equilibrium populations of the axial and equatorial conformers have been determined in various solvents using NMR spectroscopy.[1]

| Solvent | Axial Conformer Population (%) | Equatorial Conformer Population (%) | Reference |

| Carbon Tetrachloride (CCl4) | ~80 | ~20 | [1] |

| Acetonitrile (CH3CN) | 36 | 64 | [2] |

| Dimethyl Sulfoxide (DMSO-d6) | 33 | 67 | [1] |

Key Reactions and the Role of the Bromine Atom

The bromine atom in this compound serves two primary roles: it acts as an excellent leaving group in nucleophilic substitution reactions and it activates the adjacent alpha-prime proton, facilitating enolate formation and subsequent rearrangements.

Nucleophilic Substitution Reactions

The carbon atom bearing the bromine is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This SN2 reaction is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups.[3][4] The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile.[5][6]

dot

Caption: General workflow for nucleophilic substitution.

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones, and this compound readily undergoes this transformation in the presence of a base to yield a ring-contracted product, cyclopentanecarboxylic acid or its derivatives.[7][8] The bromine atom is crucial for this reaction as it facilitates the formation of a cyclopropanone intermediate.[9][10]

dot

Caption: Favorskii rearrangement signaling pathway.

Dehydrohalogenation

Treatment of this compound with a strong, non-nucleophilic base can lead to an elimination reaction (E2), yielding the α,β-unsaturated ketone, 2-cyclohexenone.[3][11] The bromine atom functions as the leaving group in this process.

Reduction

The carbonyl group of this compound can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).[3] The presence of the bromine atom can influence the stereoselectivity of the hydride attack.

Experimental Protocols

Synthesis of this compound

Method: Direct Bromination of Cyclohexanone [2]

-

Reactants: Cyclohexanone, Bromine, Aqueous medium.

-

Procedure: Under acidic conditions (pH 0-4), elemental bromine is added to cyclohexanone in an aqueous medium. The reaction temperature is maintained between 25-50°C.

-

Work-up: The product is extracted with a suitable organic solvent, and purified by distillation.

-

Yield: Approximately 67%.[3]

Favorskii Rearrangement of this compound to Methyl Cyclopentanecarboxylate

Method: Base-catalyzed Rearrangement [9][12]

-

Reactants: this compound, Sodium methoxide (NaOMe) in methanol (MeOH), Diethyl ether (Et2O).

-

Procedure: A solution of this compound in anhydrous diethyl ether is added to a freshly prepared solution of sodium methoxide in methanol at 0°C under an inert atmosphere. The mixture is then warmed to room temperature and refluxed at 55°C for 4 hours.

-

Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The product is extracted with diethyl ether, washed with brine, dried over magnesium sulfate, and purified by silica gel flash chromatography.

-

Yield: Approximately 78%.[9]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the reactivity of this compound.

Table 1: Synthesis of this compound

| Method | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Direct Bromination | Cyclohexanone, Br2 | Aqueous | 25-30 | ~67 | [3] |

| Halogenate Salt/HBr | Cyclohexanone, NaClO3, HBr | Aqueous | ≤50 | 85-90 | [3] |

| Asymmetric Synthesis (Enamine) | Cyclohexanone, L-proline ester, Br2 | Benzene/CCl4 | 0 | 70-80 (ee) | [3] |

Table 2: Favorskii Rearrangement of this compound

| Base | Solvent(s) | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| NaOMe | MeOH/Et2O | 55 | 4 | Methyl cyclopentanecarboxylate | ~78 | [9][12] |

| NaOH | Aqueous | - | - | Cyclopentanecarboxylic acid | - | [7] |

Conclusion

The bromine atom in this compound is a critical determinant of its chemical behavior. Its influence on the molecule's conformational equilibrium, coupled with its role as an excellent leaving group and an activator for enolate formation, underpins a rich and synthetically valuable reactivity profile. A thorough understanding of these principles is essential for researchers and drug development professionals seeking to leverage this compound as a key building block in the synthesis of complex and biologically active molecules. The provided experimental protocols and quantitative data serve as a practical guide for the effective utilization of this versatile reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 822-85-5 [smolecule.com]

- 3. This compound | 822-85-5 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. homework.study.com [homework.study.com]

- 8. vaia.com [vaia.com]

- 9. benchchem.com [benchchem.com]

- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

Electrophilic nature of the carbonyl group in 2-Bromocyclohexanone.

An In-depth Technical Guide on the Electrophilic Nature of the Carbonyl Group in 2-Bromocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly versatile bifunctional molecule that serves as a cornerstone intermediate in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and agrochemicals.[1][2][3] Its unique reactivity stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom.[4][5] This guide provides a comprehensive technical overview of the electronic and structural factors governing the electrophilic nature of the carbonyl group in this compound, its reactivity profile, and detailed experimental protocols for its synthesis and key transformations.

Introduction: The Dual Electrophilic Character

α-Haloketones, such as this compound, are a class of organic compounds distinguished by a halogen atom positioned on the carbon alpha to a carbonyl group.[4][6] This structural arrangement confers a heightened electrophilic reactivity at two distinct sites, making them exceptionally valuable building blocks.[2][4] The primary focus of this guide is the electrophilicity of the carbonyl carbon, which is significantly influenced by the adjacent α-bromo substituent.

The reactivity of this compound is fundamentally governed by:

-

Nucleophilic attack at the carbonyl carbon: This is a characteristic reaction of ketones, leading to addition products.[2]

-

Nucleophilic attack at the α-carbon: This results in the substitution of the bromine atom (SN2 reaction).[1][7]

-

Base-mediated reactions involving both centers: The acidity of the α'-protons allows for enolate formation, which can lead to complex rearrangements like the Favorskii rearrangement.[6][8]

Understanding the interplay of these reactive pathways is crucial for leveraging this compound effectively in synthetic strategies.

Electronic and Structural Factors Governing Carbonyl Electrophilicity

The electrophilic nature of the carbonyl carbon in this compound is amplified by a combination of inductive and molecular orbital effects.

Inductive Effects

The primary driver for the carbonyl carbon's electrophilicity is the polarization of the C=O bond due to the high electronegativity of the oxygen atom. This effect is further enhanced by the strong electron-withdrawing inductive effect (-I effect) of the adjacent bromine atom.[4][7] This dual influence significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to unsubstituted cyclohexanone.[7][9]

Molecular Orbital (MO) Theory

From an MO perspective, the enhanced reactivity can be explained by the interaction between the π* (antibonding) orbital of the carbonyl group and the σ* (antibonding) orbital of the C-Br bond.[4] This interaction leads to a new, lower-energy Lowest Unoccupied Molecular Orbital (LUMO).[4] A lower-energy LUMO is more energetically accessible for the Highest Occupied Molecular Orbital (HOMO) of an incoming nucleophile, thereby lowering the activation energy of the reaction and increasing the reaction rate.[4]

Conformational Analysis

This compound exists as an equilibrium between two chair conformers, with the bromine atom occupying either an axial or an equatorial position.[10][11] The position of this equilibrium is highly dependent on the solvent.

-

In nonpolar solvents (e.g., CCl₄), the axial conformer is favored (up to 74%), driven by stereoelectronic effects.[1][12]

-

In polar solvents (e.g., DMSO), the equatorial conformer is stabilized through dipole-dipole interactions and becomes the predominant form (up to 70%).[1][12]

This conformational flexibility can influence the steric accessibility of the carbonyl group to incoming nucleophiles, thereby affecting reaction rates and stereochemical outcomes.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₉BrO | [1][3][9] |

| Molecular Weight | 177.04 g/mol | [3][13][14] |

| CAS Number | 822-85-5 | [3][9] |

| Appearance | Colorless to pale yellow liquid or crystalline solid | [1][9] |

| Boiling Point | 196-198 °C | [3] |

| Solubility | Soluble in common organic solvents; limited in water | [3][9] |

| Polar Surface Area | 17.07 Ų | [3] |

| Vapour Pressure | 0.191 mmHg at 25°C | [3] |

Table 2: Conformational Equilibrium Data

| Solvent | % Axial Conformer | % Equatorial Conformer | Free Energy Difference (ΔG°, Eeq - Eax) | Citation(s) |

| Vapor Phase | - | - | 1.15 kcal/mol | [12] |

| Carbon Tetrachloride (CCl₄) | 74% | 26% | 0.6 kcal/mol | [1][12] |

| Dimethyl Sulfoxide (DMSO) | 30% | 70% | -0.5 kcal/mol | [1][12] |

Key Reaction Pathways and Mechanisms

The dual electrophilicity of this compound allows for a variety of transformations.

Caption: Logical relationship of reaction pathways for this compound.

Nucleophilic Addition to the Carbonyl Group

The electron-deficient carbonyl carbon readily undergoes addition reactions with various nucleophiles, including organometallic reagents (Grignard, organolithium) and ylides (Wittig reaction), to form new carbon-carbon bonds.[2] These reactions are fundamental for extending the carbon skeleton.

Favorskii Rearrangement

A hallmark reaction of α-haloketones with non-enolizable α'-positions is the Favorskii rearrangement.[6] Treatment of this compound with a base, such as sodium hydroxide, leads to the formation of a rearranged product, cyclopentanecarboxylic acid.[8][15]

Caption: Mechanism of the Favorskii rearrangement of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination of Cyclohexanone

This protocol is adapted from established industrial processes for the α-bromination of ketones.[16][17]

Reagents and Materials:

-

Cyclohexanone

-

Bromine (Br₂) or an aqueous solution of Hydrogen Bromide (HBr) with a halogenate salt (e.g., NaClO₃)

-

Mineral Acid (e.g., H₂SO₄ or HCl) to maintain pH

-

Water

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Charge a round-bottom flask with cyclohexanone and water to create a two-phase system.[1]

-

Cool the flask in an ice bath to 0-10 °C.

-

Adjust the pH of the aqueous medium to between 0 and 1 using a mineral acid. The reaction should not exceed a pH of 4.[16]

-

Slowly add bromine (or the HBr/halogenate salt mixture) dropwise to the stirred solution.

-

Maintain the reaction temperature between 15 and 25 °C. The reaction is exothermic and requires careful temperature control to prevent over-bromination.[16]

-

After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

-

The resulting this compound is often used directly in subsequent steps without isolation. If isolation is required, the organic layer can be separated, washed with a mild base (e.g., NaHCO₃ solution) and brine, dried over an anhydrous salt (e.g., MgSO₄), and purified by vacuum distillation.[1]

Protocol 2: One-Pot Synthesis of 2-Hydroxycyclohexanone via Hydrolysis

This protocol demonstrates a common nucleophilic substitution reaction at the α-carbon, often performed without isolating the hazardous this compound intermediate.[1][16]

Caption: Experimental workflow for the one-pot synthesis of 2-hydroxycyclohexanone.

Procedure:

-

Following the synthesis of this compound as described in Protocol 1, do not isolate the product.

-

Carefully add an aqueous solution of sodium hydroxide (NaOH) to the reaction mixture to raise the pH to between 8 and 12.[1]

-

Heat the mixture to a temperature between 45 and 55 °C to facilitate the hydrolysis reaction.[1][16]

-

Stir for several hours until the reaction is complete (monitor by TLC or GC).

-

After cooling, neutralize the mixture. The product, 2-hydroxycyclohexanone, is typically obtained as an aqueous solution and can be extracted with an appropriate organic solvent.[16]

Protocol 3: Favorskii Rearrangement to Cyclopentanecarboxylic Acid

This protocol details the base-mediated rearrangement of this compound.[8][15]

Reagents and Materials:

-

This compound

-

Sodium Hydroxide (NaOH), aqueous solution

-

Diethyl ether or other suitable organic solvent

-

Concentrated Hydrochloric Acid (HCl)

-

Separatory funnel, round-bottom flask, reflux condenser

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent like diethyl ether in a round-bottom flask.[15]

-

Add an aqueous solution of sodium hydroxide.

-

Heat the biphasic mixture to reflux and stir vigorously for 4-6 hours.[15]

-

After cooling to room temperature, transfer the mixture to a separatory funnel and separate the aqueous layer.

-

Wash the organic layer with a small amount of water and combine all aqueous layers.[15]

-

Cool the combined aqueous layers in an ice bath and carefully acidify to a pH of ~2 with concentrated HCl. The product, cyclopentanecarboxylic acid, will precipitate.[15]

-

Extract the acidified aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or distillation.

Conclusion

The electrophilic nature of the carbonyl group in this compound is significantly enhanced by the α-bromo substituent, making it a highly reactive and versatile intermediate in organic synthesis. The molecule's dual electrophilic sites allow for a diverse range of chemical transformations, including nucleophilic additions, substitutions, and complex rearrangements. A thorough understanding of the electronic, steric, and solvent effects that govern its reactivity is essential for researchers, scientists, and drug development professionals to effectively design and implement synthetic strategies for the creation of novel pharmaceuticals and other high-value chemical entities.

References

- 1. This compound | 822-85-5 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. homework.study.com [homework.study.com]

- 9. CAS 822-85-5: this compound | CymitQuimica [cymitquimica.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C6H9BrO | CID 11789758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. EP0173198A2 - Process for the preparation of 2-hydroxy-cyclohexanon(1) - Google Patents [patents.google.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Haloketones are a fascinating and highly versatile class of bifunctional organic compounds.[1] Characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group, these molecules possess two primary electrophilic centers: the α-carbon and the carbonyl carbon.[1][2] This unique structural feature imparts a rich and varied reactivity, making them invaluable building blocks in modern organic synthesis. Their utility is particularly pronounced in the construction of complex molecular architectures, most notably in the synthesis of diverse heterocyclic systems which form the core of many pharmaceutical agents.[1][2][3] This guide provides a comprehensive overview of the core reactivity of α-haloketones, detailing key transformations, reaction mechanisms, and experimental protocols relevant to researchers in academia and the pharmaceutical industry.

Core Reactivity Principles

The reactivity of α-haloketones is dominated by the presence of two electron-withdrawing groups: the carbonyl and the halogen. This electronic arrangement leads to several key reactive characteristics:

-

Enhanced Electrophilicity of the α-Carbon: The inductive effect of the adjacent carbonyl group significantly increases the partial positive charge on the α-carbon, making it highly susceptible to nucleophilic attack.[1][4] This enhanced reactivity is a cornerstone of their utility as potent alkylating agents.[1][5] In fact, chloroacetone reacts with potassium iodide in acetone approximately 36,000 times faster than 1-chloropropane.[4][5]

-

Acidity of α'-Hydrogens: Protons on the carbon atom on the other side of the carbonyl group (the α'-position) are acidic and can be readily removed by a base to form an enolate intermediate.[1][5] This enolate formation is a critical step in several key reactions, including the Favorskii rearrangement.[5][6]

-

Electrophilicity of the Carbonyl Carbon: Like all ketones, the carbonyl carbon is electrophilic and can be attacked by nucleophiles. This can sometimes compete with substitution at the α-carbon, especially with strong, hard nucleophiles.[7]

-

Susceptibility to Elimination Reactions: In the presence of a non-nucleophilic base, α-haloketones can undergo dehydrohalogenation to yield α,β-unsaturated ketones, a valuable class of synthetic intermediates.[8][9]

The interplay of these reactive sites allows for a diverse range of synthetic transformations, making α-haloketones highly valuable precursors in organic synthesis.[2]

Caption: Electrophilic sites and acidic protons of an α-haloketone.

Nucleophilic Substitution Reactions

One of the most fundamental reactions of α-haloketones is the nucleophilic substitution of the α-halogen atom.[1] Due to the electronic activation by the adjacent carbonyl group, these reactions typically proceed readily via an SN2 mechanism.[1][10] A wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, can be employed to introduce diverse functionalities.[1] The SN1 pathway is generally disfavored due to the electronic destabilization of the resulting α-carbonyl carbocation.[10]

The reactivity in these SN2 reactions is highly dependent on the nature of the halogen, following the general trend for leaving group ability: I > Br > Cl > F.[11][12] This is a direct consequence of the carbon-halogen bond strength, with the C-I bond being the weakest and most easily broken.[4][12]

Caption: Generalized SN2 mechanism for nucleophilic substitution.

Quantitative Reactivity Data

The difference in reactivity between α-haloketones is substantial, as illustrated by the relative rates of reaction with iodide ion in acetone.

| α-Haloketone | Halogen Leaving Group | Relative Reaction Rate (krel) |

| α-Iodoacetone | I | ~35,000 |

| α-Bromoacetone | Br | Intermediate |

| α-Chloroacetone | Cl | 1 |

| α-Fluoroacetone | F | Very Slow |

| Note: Data compiled from various sources. The relative rate for α-bromoacetone is intermediate between that of the iodo and chloro compounds.[11] |

This dramatic difference in reaction rates underscores the importance of choosing the appropriate α-haloketone for a given synthetic transformation.[11]

Experimental Protocol: Synthesis of Phenacyl Thiophenolate (SN2 Reaction)

This protocol details the reaction of α-bromoacetophenone with thiophenol in the presence of a base to yield phenacyl thiophenolate.

Materials:

-

α-Bromoacetophenone

-

Thiophenol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve α-bromoacetophenone (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, dissolve sodium hydroxide (1.1 eq) in a minimal amount of water and add it to a solution of thiophenol (1.1 eq) in ethanol.

-

Cool the flask containing the α-bromoacetophenone solution to 0 °C in an ice bath.

-

Slowly add the sodium thiophenolate solution to the α-bromoacetophenone solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

The Favorskii Rearrangement

The Favorskii rearrangement is a signature reaction of α-haloketones possessing at least one α'-hydrogen.[6][13] It involves the treatment of an α-haloketone with a base (hydroxide, alkoxide, or amine) to yield a rearranged carboxylic acid or its derivative (ester or amide).[6][14][15] In the case of cyclic α-haloketones, the reaction proceeds with a characteristic ring contraction, providing a powerful method for the synthesis of smaller ring systems.[6][16][17]

The generally accepted mechanism involves the formation of a cyclopropanone intermediate.[6][14] The base abstracts an α'-proton to form an enolate, which then undergoes intramolecular nucleophilic attack to displace the halide, forming the strained three-membered ring. Subsequent nucleophilic attack by the base on the carbonyl carbon of the cyclopropanone, followed by ring opening, leads to the final rearranged product.[6]

Caption: Mechanism of the Favorskii rearrangement.

Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclohexanone

This protocol describes the ring contraction of 2-chlorocyclohexanone to methyl cyclopentanecarboxylate.

Materials:

-

2-Chlorocyclohexanone

-

Sodium methoxide (NaOMe)

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol by carefully adding sodium metal to methanol under an inert atmosphere or by using commercially available sodium methoxide solution.

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chlorocyclohexanone (1.0 eq) in anhydrous diethyl ether.

-

Add the sodium methoxide solution (1.2 eq) dropwise to the stirred solution of 2-chlorocyclohexanone at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate the solution under reduced pressure to obtain the crude methyl cyclopentanecarboxylate.

-

Purify the product by fractional distillation.

Synthesis of Heterocycles

α-Haloketones are preeminent starting materials for the synthesis of a vast array of heterocyclic compounds.[2][7][18] Their bifunctional nature allows them to react with a variety of dinucleophilic species to construct five-, six-, and seven-membered rings containing nitrogen, sulfur, and oxygen heteroatoms.[7][18]

A classic example is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide to produce a thiazole ring system, a common scaffold in many biologically active molecules.[5]

Caption: Reaction pathway for the Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-4-phenylthiazole from α-bromoacetophenone and thiourea.

Materials:

-

α-Bromoacetophenone

-

Thiourea

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, combine α-bromoacetophenone (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Equip the flask with a reflux condenser and magnetic stirrer.

-

Heat the mixture to reflux and maintain for 2-3 hours. A precipitate should form as the reaction proceeds.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven to obtain 2-amino-4-phenylthiazole hydrobromide.

-

The free base can be obtained by treating the salt with a base such as aqueous sodium carbonate.

Conclusion

α-Haloketones are undeniably powerful and versatile intermediates in organic synthesis.[1] Their dual electrophilic nature allows for a vast array of chemical transformations, providing access to a wide range of functionalized acyclic and cyclic compounds.[1][12] A thorough understanding of their core reactivity principles, including nucleophilic substitution, rearrangement, and cycloaddition reactions, is essential for any researcher or scientist working in the field of organic chemistry and drug development. The experimental protocols provided herein serve as a practical guide for the application of these fundamental reactions in a laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 10. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 14. grokipedia.com [grokipedia.com]

- 15. organicreactions.org [organicreactions.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The Primary Mechanism of Action for 2-Bromocyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromocyclohexanone is a versatile synthetic intermediate, primarily utilized for its reactivity as an α-haloketone. The presence of a bromine atom adjacent to a carbonyl group activates the molecule for a variety of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecular architectures. This technical guide provides a detailed overview of the core reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key chemical pathways.

The principal reactivity of this compound stems from the electrophilic nature of the α-carbon and the ability of the bromine atom to act as a leaving group. This dual functionality allows it to participate in a range of reactions, including nucleophilic substitution, elimination (dehydrobromination), reduction, and the notable Favorskii rearrangement. Understanding these mechanisms is crucial for controlling reaction outcomes and designing efficient synthetic routes.

Core Reaction Mechanisms

The primary mechanisms of action for this compound can be categorized as follows:

-

Nucleophilic Substitution (SN2): The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon susceptible to attack by nucleophiles. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

-

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, this compound undergoes a characteristic ring contraction to form a cyclopentanecarboxylic acid derivative. This rearrangement proceeds through a cyclopropanone intermediate.

-

Reduction: The carbonyl group of this compound can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride. The stereochemical outcome of this reaction is of significant interest.

-

Dehydrobromination (Elimination): Treatment with a base can also lead to the elimination of hydrogen bromide, resulting in the formation of an α,β-unsaturated ketone, 2-cyclohexenone.

Quantitative Data on Key Reactions

The following table summarizes available quantitative data for the primary reactions of this compound and its analogs. It is important to note that reaction conditions can significantly influence yields and reaction times.

| Reaction Type | Reagents & Conditions | Product | Yield (%) | Reaction Time | Notes |

| Favorskii Rearrangement | Sodium methoxide in methanol/diethyl ether, 55 °C | Methyl cyclopentanecarboxylate | 78% | 4 hours | Yield reported for a specific detailed protocol. |

| Favorskii Rearrangement | Sodium methoxide | Methyl cyclopentanecarboxylate | Generally lower than 2-chlorocyclohexanone (56-61%) | Shorter than 2-chlorocyclohexanone (2 hours) | Comparative study data.[1] |

| Dehydrobromination | Sodium acetate in glacial acetic acid | 2-Cyclohexenone | Not specified | Not specified | A known synthetic route.[2] |

| Reduction | NaBH4 in ethanol | 2-Bromocyclohexanol | Not specified | Not specified | Reaction barrier is lower than for unsubstituted cyclohexanone.[3] |

| Nucleophilic Substitution | Hydrolysis with NaOH (in situ after bromination) | 2-Hydroxycyclohexanone | 82-90.3% | Not specified | Industrial one-pot process. |

Experimental Protocols

Favorskii Rearrangement of this compound

Objective: To synthesize methyl cyclopentanecarboxylate from this compound via a Favorskii rearrangement.

Materials:

-

This compound

-

Sodium metal

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, oil bath, separatory funnel, rotary evaporator.

Procedure:

-

Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), carefully add sodium metal (2.2 equivalents) to anhydrous methanol at 0 °C. Stir the mixture until all the sodium has reacted to form a fresh solution of sodium methoxide.

-

Reaction Setup: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

-

Initiation of Reaction: Transfer the solution of this compound to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry will form.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature. Equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C. Stir the mixture vigorously for 4 hours.

-

Workup and Quenching: After 4 hours, cool the reaction mixture to room temperature and then further cool to 0 °C in an ice/water bath. Dilute the mixture with diethyl ether. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer twice more with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product, which can be further purified by distillation.

Reduction of this compound with Sodium Borohydride

Objective: To synthesize 2-bromocyclohexanol from this compound.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

3 M Sodium hydroxide solution

-

Water

-

Anhydrous sodium sulfate

-

Test tube, magnetic stirrer, separatory funnel, Erlenmeyer flask, rotary evaporator.

Procedure:

-

Reaction Setup: To a large test tube containing a magnetic stir bar, add 4 mL of methanol. Add 0.9 mL of this compound. Cool the mixture in an ice-water bath.

-

Reduction: Slowly and carefully add 0.25 g of sodium borohydride in small portions to the stirred solution.

-

Reaction Progression: Stir the mixture for 5 minutes. After the initial vigorous bubbling subsides, remove the ice-water bath and continue stirring at room temperature for 20 minutes.

-

Workup: Pour the reaction mixture into a separatory funnel. Rinse the test tube with 8 mL of dichloromethane and add this to the separatory funnel. Add approximately 15 mL of water to the separatory funnel, followed by two full pipettes of 3 M sodium hydroxide solution to decompose the borate salts.

-